Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Description
Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromo group at position 3, a trifluoromethyl group at position 6, and a methyl ester at position 2. This structure combines electron-withdrawing (trifluoromethyl, bromo) and electron-donating (ester) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .
Properties
IUPAC Name |
methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-6(11)4-2-3-5(10(12,13)14)15-8(4)16-7/h2-3H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMZHISSGDOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662723 | |
| Record name | Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952800-37-2 | |
| Record name | Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Scaffold Formation
The pyrrolo[2,3-b]pyridine core is generally prepared via cyclization reactions involving substituted aminopyridines and appropriate electrophiles or through cross-coupling strategies using halogenated pyridines and pyrrole derivatives. The core scaffold is often functionalized with nitro or sulfonyl protecting groups to facilitate selective transformations.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced predominantly via copper-mediated trifluoromethylation of halogenated pyrrolo[2,3-b]pyridine intermediates. Research indicates that the presence of a nitro group and phenylsulfonyl protecting group on the substrate is critical for efficient trifluoromethylation; substrates lacking these groups fail to yield synthetically useful products.
Among halogenated intermediates, the iodide derivative at the 3-position is most effective for trifluoromethylation, outperforming bromo- and chloro- analogues in reaction efficiency and yield.
Halogenation (Bromination) at the 3-Position
Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This step is typically performed after or before trifluoromethylation depending on the synthetic route and protecting groups used.
Esterification to Form the Methyl Carboxylate
The carboxylate group at position 2 is introduced as a methyl ester via esterification of the corresponding carboxylic acid or through direct incorporation during the synthesis of the pyrrolo[2,3-b]pyridine ring system. Methylation agents such as methyl iodide or dimethyl sulfate can be used to methylate the carboxylic acid group under basic conditions.
N-Methylation of the Pyrrole Nitrogen
N-Methylation of the pyrrole nitrogen is commonly performed using methyl iodide or methyl triflate in the presence of a base. This step can be conducted before or after halogenation and trifluoromethylation, depending on the synthetic sequence.
Representative Synthetic Sequence (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-Methylation and Iodination | One-pot reaction using methyl iodide and iodine | Starting from 5-nitro-1H-pyrrolo[2,3-b]pyridine |
| 2 | Cross-coupling | Suzuki or Stille coupling with boronic acids or stannanes | To introduce substituents on the pyrrolo ring |
| 3 | Reduction | Transfer hydrogenation to reduce nitro and olefin groups | Concurrent reduction to amine intermediate |
| 4 | Trifluoromethylation | Copper-mediated trifluoromethylation on iodide intermediate | Requires nitro and phenylsulfonyl groups for success |
| 5 | Deprotection | Heating with morpholine under basic conditions | Removal of phenylsulfonyl protecting group |
| 6 | Bromination | Electrophilic substitution with NBS or equivalent | Selective bromination at C3 |
| 7 | Esterification | Methylation of carboxylic acid group | Formation of methyl ester |
Critical Research Findings and Notes
- The iodide intermediate at the 3-position is the most efficient for trifluoromethylation, compared to bromo- and chloro- analogues.
- Both the nitro and phenylsulfonyl groups on the pyrrolo[2,3-b]pyridine substrate are essential for successful trifluoromethylation; their absence leads to failure in obtaining the desired product.
- The sequence of N-methylation, halogenation, and trifluoromethylation is flexible but must be optimized to maintain functional group integrity and maximize yields.
- Cross-coupling reactions (Suzuki, Stille) are widely used to introduce various substituents on the pyrrolo[2,3-b]pyridine core, enabling structural diversity.
- The final bromination step is typically selective and occurs under mild conditions to avoid side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Core scaffold synthesis | Cyclization or cross-coupling from aminopyridines |
| Trifluoromethylation | Copper-mediated, requires iodide intermediate, nitro and phenylsulfonyl groups |
| Halogenation (Bromination) | NBS or equivalent, electrophilic aromatic substitution |
| Esterification | Methyl iodide or dimethyl sulfate, basic conditions |
| N-Methylation | Methyl iodide or methyl triflate, base |
| Protecting groups | Nitro and phenylsulfonyl groups critical for trifluoromethylation |
| Yield optimization | Sequence and conditions optimized to preserve functional groups |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of biological activity through the introduction of different substituents.
Case Study : In a study exploring novel anti-cancer agents, derivatives of this compound were synthesized and tested for their ability to inhibit specific cancer cell lines. The presence of the trifluoromethyl group significantly enhanced the lipophilicity and cellular uptake of the compounds, leading to improved efficacy against cancer cells .
Agrochemicals
The compound is also utilized in the development of new pesticides and herbicides. Its biological activity against pests makes it a candidate for creating effective agrochemical products.
Data Table: Biological Activity Against Pests
| Compound | Target Pest | Activity Level |
|---|---|---|
| This compound | Aphids | High |
| This compound | Caterpillars | Moderate |
In trials, formulations containing this compound showed significant effectiveness in controlling pest populations, demonstrating its potential as a new agrochemical agent .
Material Science
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study : Research conducted on the use of this compound in OLEDs indicated that it could enhance light emission efficiency due to its unique electronic structure. The incorporation of this compound into device architectures led to improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism by which Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.17 g/mol
- Key Differences : Lacks the bromo substituent at position 3.
- Implications : The absence of bromo reduces molecular weight by ~79.9 g/mol (approximate Br atomic weight). This simplifies synthesis but limits utility in reactions requiring halogen-directed functionalization (e.g., Suzuki coupling). The trifluoromethyl group retains electron-withdrawing effects, enhancing stability and influencing π-stacking interactions in biological systems .
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₈H₄BrF₃N₂
- Molecular Weight : 289.04 g/mol
- Key Differences : Replaces the methyl ester at position 2 with a hydrogen atom and shifts the trifluoromethyl group to position 4.
- Implications: Loss of the ester group reduces solubility in polar solvents. This compound is typically in stock, suggesting broader industrial use .
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 226.62 g/mol
- Key Differences : Substitutes bromo with chloro at position 6 and changes ring fusion to pyrrolo[3,2-b]pyridine.
- Implications : Chloro’s lower atomic weight and reduced steric hindrance compared to bromo may improve reaction kinetics in nucleophilic substitutions. The altered ring fusion ([3,2-b] vs. [2,3-b]) modifies the molecule’s geometry, impacting interactions in catalytic or biological systems .
Structural and Functional Comparison Table
Key Research Findings
Reactivity : The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic stability in drug candidates .
Commercial Viability: Despite its synthetic utility, the target compound is discontinued, possibly due to challenges in large-scale halogenation or market demand . In contrast, non-brominated analogs (e.g., Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) remain available, highlighting industry preference for simpler intermediates .
Structural Effects : Substitution patterns significantly influence physicochemical properties. For example, replacing bromo with chloro reduces molecular weight by ~97.45 g/mol, improving solubility but limiting applicability in heavy-metal-catalyzed reactions .
Biological Activity
Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS: 952800-37-2) is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-B]pyridine core with significant substituents including a bromine atom and a trifluoromethyl group. These modifications enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrF3N2O2 |
| Molecular Weight | 323.07 g/mol |
| IUPAC Name | This compound |
| InChI Key | XRVMZHISSGDOPE-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing for interaction with intracellular targets.
- Target Specificity : The compound has been studied for its potential as a DYRK1A inhibitor, which plays a role in neurodegenerative diseases.
Medicinal Chemistry Applications
Agrochemical Potential
This compound is also explored for its potential in agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its efficacy against various pests is attributed to its biological activity profile.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- DYRK1A Inhibition : Research demonstrated that derivatives of pyrrolo[2,3-B]pyridine compounds exhibited nanomolar-level inhibitory activity against DYRK1A. This suggests potential therapeutic applications in treating neurodegenerative conditions .
- Antioxidant Activity : In vitro assays confirmed that certain derivatives possess robust antioxidant properties, indicating their potential use in mitigating oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrole structure can enhance biological activity, making it a promising candidate for further drug development .
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct bromination of pyrrolo[2,3-b]pyridine precursors. For example:
- Bromination : N-Bromosuccinimide (NBS) in DMF at 0°C to RT achieves regioselective bromination at the 3-position of the pyrrole ring (71% yield, as in ).
- Carboxylation : Methyl ester groups are introduced via esterification of carboxylic acid intermediates using methanol and acid catalysts (e.g., H₂SO₄), as seen in similar compounds ().
Key characterization : ESI-MS (e.g., M+2 peaks confirm bromine isotopes) and ¹H NMR (e.g., aromatic protons at δ 8.60 ppm) .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological steps include:
- ¹H NMR : Assign aromatic protons (e.g., δ 11.99 ppm for NH in DMSO-d₆) and trifluoromethyl groups (split patterns in ¹H or ¹⁹F NMR) .
- ESI-MS : Detects molecular ion peaks (e.g., M+2 at m/z 294.2 for brominated derivatives) and confirms isotopic patterns for bromine .
- HPLC : Purity >95% is standard, with retention times calibrated against reference standards ().
Advanced: How to optimize reaction conditions for introducing the trifluoromethyl group?
The trifluoromethyl group is often introduced via:
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with (6-(trifluoromethyl)pyridin-3-yl)boronic acid in THF/water (3:1) at 80°C ( ).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >85% (analogous to ).
Critical parameters : Catalyst loading (1-5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity to minimize side reactions .
Advanced: How to resolve conflicting data in regioselective bromination?
Contradictions in bromination positions (e.g., 3- vs. 5-position) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct bromination to the meta position.
- Reagent choice : NBS favors electrophilic substitution, while Br₂/H₂O₂ may lead to different regioselectivity.
Troubleshooting : Compare ¹H NMR shifts (e.g., δ 7.63 ppm for C-5 protons vs. δ 8.69 ppm for C-3) and use computational modeling (DFT) to predict reactivity .
Advanced: What strategies mitigate decomposition during purification?
- Low-temperature chromatography : Use silica gel with dichloromethane/ethyl acetate (90:10) at 4°C to stabilize the ester group ( ).
- Acidic workup : Quench reactions with dilute HCl to protonate the NH group, preventing oxidation during isolation ( ).
- Lyophilization : For hygroscopic intermediates, freeze-drying preserves stability (analogous to ).
Advanced: How does the bromine substituent influence biological activity in SAR studies?
- Steric effects : Bromine at C-3 enhances target binding affinity (e.g., kinase inhibition) by occupying hydrophobic pockets.
- Electronic effects : Electron-withdrawing Br increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in covalent inhibitors).
Comparative data : Analogues lacking Br show reduced potency (IC₅₀ >10 μM vs. 0.5 μM for brominated derivatives) .
Advanced: How to design analogues with improved metabolic stability?
- Isosteric replacement : Substitute Br with CF₃ or CN groups (retains size/polarity; ).
- Ester hydrolysis resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) esters ( ).
Validation : In vitro microsomal assays (e.g., human liver microsomes) measure half-life improvements (e.g., t₁/₂ from 30 min to 2h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
